molecular formula C6H3Cl4NO B2715085 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride CAS No. 2305252-72-4

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride

Cat. No.: B2715085
CAS No.: 2305252-72-4
M. Wt: 246.9
InChI Key: YZBJHQJCHJQMJO-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C6H2Cl3NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in various chemical reactions and as an intermediate in the synthesis of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with thionyl chloride (SOCl2) under reflux conditions to produce the carbonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride involves its reactivity as a chlorinating agent. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the synthesis of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Properties

IUPAC Name

3,5-dichloropyridine-4-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO.ClH/c7-3-1-10-2-4(8)5(3)6(9)11;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJHQJCHJQMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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